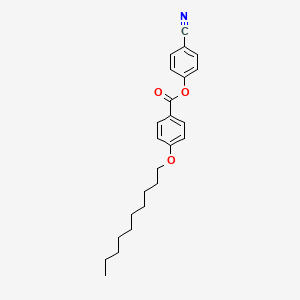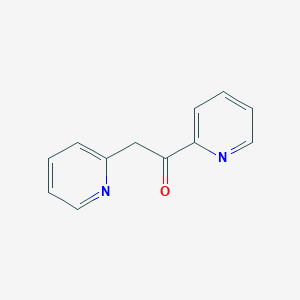
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE is an organic compound with the molecular formula C24H29NO3 This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 4-cyanophenyl ester group, and the hydrogen atom in the para position of the benzene ring is replaced by a decyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 4-(decyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The decyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(decyloxy)benzoic acid or 4-(decyloxy)benzophenone.
Reduction: Formation of 4-(decyloxy)-4-cyanophenyl alcohol.
Substitution: Formation of various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and liquid crystals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-cyanophenol, which can interact with enzymes or receptors in biological systems. The decyloxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-ethyl-, 4-cyanophenyl ester: Similar structure but with an ethyl group instead of a decyloxy group.
Benzoic acid, 4-butyl-, 4-cyanophenyl ester: Similar structure but with a butyl group instead of a decyloxy group.
Benzoic acid, 4-cyano-, phenyl ester: Lacks the alkoxy group, making it less lipophilic.
Uniqueness
4-CYANOPHENYL 4-(DECYLOXY)BENZOATE is unique due to its long decyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain increases the compound’s hydrophobicity and can influence its interactions with biological membranes and other hydrophobic environments, making it suitable for specific applications in drug delivery and material science.
Properties
CAS No. |
59874-09-8 |
|---|---|
Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C24H29NO3/c1-2-3-4-5-6-7-8-9-18-27-22-16-12-21(13-17-22)24(26)28-23-14-10-20(19-25)11-15-23/h10-17H,2-9,18H2,1H3 |
InChI Key |
RAWMXDBCGKEKJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B1658083.png)
![5,6-dimethyl-2-(4-propan-2-ylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1658084.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B1658086.png)
![(2E)-2-[(E)-3-(dimethylamino)prop-2-enylidene]cyclopentan-1-one](/img/structure/B1658092.png)
![(2Z)-5-Ethyl-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1658093.png)
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B1658095.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658097.png)



![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B1658101.png)



